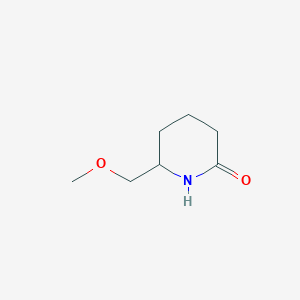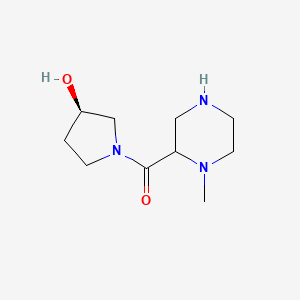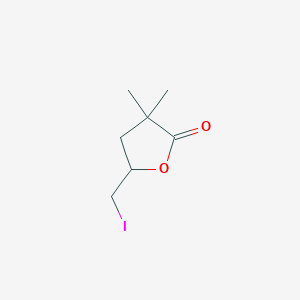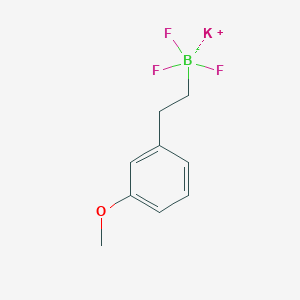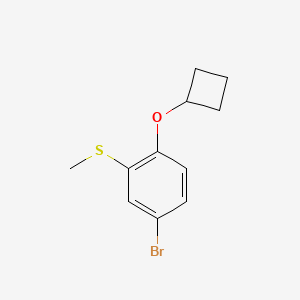![molecular formula C10H10FNO2S B13470497 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile is an organic compound with the molecular formula C10H10FNO2S It is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl group, which is further connected to a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium methanesulfinate, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzyl chloride reacts with sodium methanesulfinate in the presence of a suitable solvent (e.g., dimethylformamide) to form 4-fluorobenzyl methanesulfonate.
Step 2: The intermediate 4-fluorobenzyl methanesulfonate is then reacted with acrylonitrile under basic conditions (e.g., using sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the methanesulfonyl group can influence its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Fluorophenyl)sulfonyl]propanenitrile
- 3-[(4-Fluorophenyl)sulfanyl]propanenitrile
Uniqueness
3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and overall stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C10H10FNO2S |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methylsulfonyl]propanenitrile |
InChI |
InChI=1S/C10H10FNO2S/c11-10-4-2-9(3-5-10)8-15(13,14)7-1-6-12/h2-5H,1,7-8H2 |
Clé InChI |
ZBFRMJUKFXMXSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)CCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


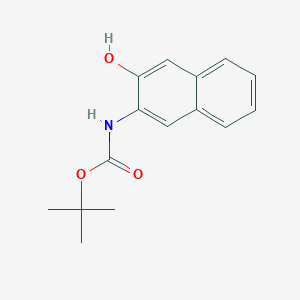
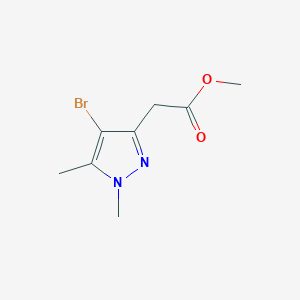

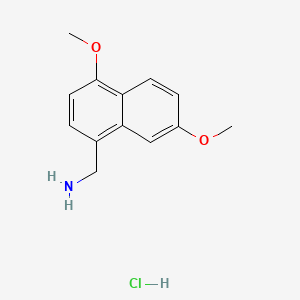


![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
